2,3-Dichlorophenylhydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNATWVYOKUFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483701 | |

| Record name | 2,3-Dichlorophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21938-47-6 | |

| Record name | 2,3-Dichlorophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorophenylhydrazine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichlorophenylhydrazine Hydrochloride physical properties

<_>

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichlorophenylhydrazine Hydrochloride (CAS No: 21938-47-6), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its core physical and chemical properties, explores its primary applications in organic synthesis, outlines standard analytical methodologies for its characterization, and provides critical safety and handling protocols. The information herein is intended for researchers, scientists, and drug development professionals who utilize substituted phenylhydrazines in their work.

Core Chemical and Physical Properties

This compound is a substituted hydrazine derivative typically supplied as a hydrochloride salt to enhance its stability.[1] Its physical state at room temperature is a white to light yellow or orange crystalline powder. A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21938-47-6 | [2] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |

| Molecular Weight | 213.49 g/mol | [4] |

| Alternate Molecular Weight | 213.5 g/mol | [3] |

| Appearance | White to off-white powder; White to light yellow/orange powder to crystal | [4] |

| Purity | Typically >97.0% (by HPLC) | |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

| Free Base CAS No. | 13147-14-3 | [4] |

| Free Base Melting Point | 113.5-115.4 °C | [5][6] |

| Free Base Molecular Weight | 177.03 g/mol | [7][8] |

Note: The molecular weight and formula correspond to the hydrochloride salt form unless specified as the free base.

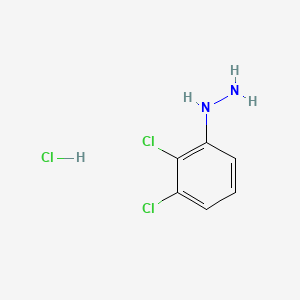

Chemical Structure

The molecular structure is fundamental to understanding the reactivity and properties of the compound. The hydrazine group (-NHNH₂) attached to a dichlorinated benzene ring is the key functional feature.

Caption: Chemical structure of this compound.

Applications in Organic Synthesis

Substituted phenylhydrazines are versatile building blocks in organic chemistry, and this compound is no exception. Its primary utility lies in its role as a precursor for synthesizing complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules.[8][9]

Key Applications Include:

-

Pharmaceutical Intermediates: It is a crucial starting material for the synthesis of new antibacterial, anti-diabetic, anticancer, antiviral, and antihypertensive drugs.[9][10]

-

Pesticide Synthesis: The compound is used to create insecticides, bactericides, and herbicides.[9]

-

Fischer Indole Synthesis: While not explicitly detailed in the provided results, phenylhydrazines are the cornerstone reagents for the Fischer indole synthesis, a classic and powerful method for constructing indole rings, a common motif in pharmaceuticals.

-

Pyrazole Synthesis: It can be reacted with compounds like ethyl 2-cyano-3-ethoxyacrylate to form pyrazole derivatives, which are important scaffolds in medicinal chemistry.[9] For example, reacting it with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of potassium carbonate yields ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate.[9]

Synthesis and Manufacturing Insights

The industrial production of substituted phenylhydrazines, including the 2,3-dichloro derivative, typically follows a well-established chemical route.[9] The process involves two main steps: diazotization followed by reduction.

Caption: Generalized workflow for the synthesis of phenylhydrazine hydrochlorides.

Causality in the Synthesis Protocol:

-

Diazotization: 2,3-Dichloroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (-5 to 0 °C).[8][11] The low temperature is critical to prevent the highly unstable diazonium salt intermediate from decomposing.[8]

-

Reduction: The resulting diazonium salt is then reduced. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in concentrated HCl.[8][11] The mixture is stirred until the reaction is complete, causing the desired phenylhydrazine hydrochloride to precipitate out of the solution.[8] The product can then be isolated via filtration.[11]

Modern approaches, including continuous flow processes, are being developed to improve the safety and efficiency of this synthesis by minimizing the accumulation of the unstable diazonium intermediate.[10]

Analytical Characterization Protocols

Ensuring the identity and purity of this compound is paramount for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC (Generalized)

This protocol is a generalized procedure based on standard methods for analyzing related compounds.[12][13] Method optimization and validation are required for specific applications.

-

System Preparation:

-

Mobile Phase Preparation:

-

Prepare mobile phase A and B. For example, Mobile Phase A could be an aqueous buffer (e.g., disodium hydrogen phosphate) and Mobile Phase B could be acetonitrile.[13] The exact composition and gradient must be optimized to achieve separation from potential impurities like positional isomers or starting material.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve and dilute the sample to a known concentration (e.g., 1 mg/mL) using a suitable diluent (e.g., a mixture of water and methanol).

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard.

-

Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling in a professional laboratory setting.[2][14]

Hazard Identification (GHS Classification):

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][7]

-

Respiratory Irritation: May cause respiratory irritation.[3][7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Recommended storage is under refrigeration (2-8°C).[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable reagent with significant applications as a building block for pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, safe handling procedures, and analytical methods is essential for its effective and safe utilization in a research and development environment. The data and protocols presented in this guide serve as a foundational resource for professionals working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2.3-Dichlorophenyl Hydrazine | 13147-14-3 [amp.chemicalbook.com]

- 6. 13147-14-3 CAS MSDS (2.3-Dichlorophenyl Hydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]

- 9. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 11. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. merckmillipore.com [merckmillipore.com]

2,3-Dichlorophenylhydrazine Hydrochloride chemical structure and CAS number

An In-Depth Technical Guide to 2,3-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Development

Introduction: A Core Moiety in Synthetic Chemistry

This compound (CAS No: 21938-47-6) is a substituted hydrazine derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form, making it a versatile and reliable building block in complex organic synthesis.[2] Its chemical architecture, featuring a hydrazine functional group attached to a dichlorinated phenyl ring, provides a reactive scaffold for constructing a diverse array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis and pyrazoles.[1][2] This guide serves as a comprehensive technical resource for researchers, offering insights into its chemical properties, synthesis, analytical characterization, and safe handling, with a focus on its practical application in drug discovery and development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in experimental design. This compound is a white to light yellow crystalline powder. Its key identifiers and properties are summarized below.

Chemical Structure:

-

IUPAC Name: (2,3-dichlorophenyl)hydrazine;hydrochloride[3]

-

Canonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)NN.Cl[3]

-

InChIKey: RHNATWVYOKUFLK-UHFFFAOYSA-N[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 21938-47-6 | [3][4] |

| EC Number | 630-710-1 | [3] |

| Appearance | White to Light yellow to Light orange powder/crystal | |

| Purity | Typically >97% | [5] |

| Molecular Weight | 213.5 g/mol | [3] |

PART 2: Synthesis and Mechanism

The industrial production of substituted phenylhydrazines, including the 2,3-dichloro analogue, predominantly follows a well-established synthetic route involving diazotization of an aromatic amine followed by a reduction step.[1] This classical approach provides a reliable pathway to high-purity material.

Core Synthesis Pathway: Diazotization and Reduction

The synthesis originates from 2,3-dichloroaniline. The choice of this starting material directly dictates the substitution pattern on the final phenylhydrazine product.

-

Diazotization: The primary aromatic amine (2,3-dichloroaniline) is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (-5°C to 0°C).[2] The low temperature is critical to prevent the decomposition of the highly unstable diazonium salt intermediate. The acid serves a dual purpose: it protonates the nitrous acid formed in situ and acts as a catalyst.

-

Reduction: The resulting diazonium salt solution is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in concentrated HCl.[2][6] The stannous chloride solution is added dropwise to the cold diazonium salt mixture. The reaction is then allowed to warm to room temperature, during which the hydrazine hydrochloride often precipitates out of the acidic aqueous solution.[2]

The overall reaction mechanism is a cornerstone of aromatic chemistry, valued for its efficiency and scalability.

Caption: Synthesis workflow for 2,3-Dichlorophenylhydrazine HCl.

PART 3: Applications in Drug Discovery and Development

Substituted phenylhydrazines are pivotal intermediates in medicinal chemistry.[1] Their utility stems from their ability to form heterocyclic structures that are prevalent in biologically active molecules.

-

Synthesis of Heterocycles: this compound is a key precursor for synthesizing pyrazole and indole derivatives. For instance, it can be reacted with β-ketoesters or similar compounds to construct substituted pyrazole rings, which are core scaffolds in many pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1]

-

Building Block for Active Pharmaceutical Ingredients (APIs): The compound serves as a foundational fragment in the multi-step synthesis of complex APIs. The dichloro-substitution pattern can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, influencing factors like metabolic stability and receptor binding affinity.

-

Agrochemicals and Dyes: Beyond pharmaceuticals, it is also utilized in the development of novel pesticides (insecticides, bactericides, herbicides) and as an intermediate in the dye industry.[1]

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol details the synthesis of Ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate, a representative application of this compound as a pharmaceutical intermediate.[1]

Objective: To synthesize a substituted pyrazole via condensation and cyclization.

Materials:

-

This compound (1g, 4.68 mmol)

-

(E)-ethyl 2-cyano-3-ethoxyacrylate (0.792g, 4.68 mmol)

-

Potassium Carbonate (K₂CO₃) (0.647g, 4.68 mmol)

-

Ethanol (EtOH) (10 mL)

-

Microwave vial

-

Ice water bath

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: Combine this compound (1g, 4.68 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.792g, 4.68 mmol), and potassium carbonate (0.647g, 4.68 mmol) in a microwave vial.[1] Add 10 mL of ethanol to the vial. The potassium carbonate acts as a base to neutralize the HCl salt and facilitate the reaction.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture at 85°C for 20 hours using a microwave reactor.[1] Microwave heating is employed to accelerate the reaction rate compared to conventional heating.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an ice water bath to precipitate the crude product.[1]

-

Filtration: Filter the resulting suspension to collect the solid. Wash the solid with water to remove any inorganic salts and water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50°C for 4 hours.[1]

-

Purification: Purify the crude product by silica gel chromatography to obtain the final compound, Ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate, as a brown solid (Yield: 66%).[1]

PART 4: Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in regulated applications like drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful method for assessing the purity of the compound and quantifying impurities, such as positional isomers or unreacted starting materials.[7][8] A validated HPLC method can provide high sensitivity and resolution for quality control.[8]

-

Gas Chromatography (GC): GC can also be used for the analysis of hydrazine compounds, often coupled with a mass spectrometer (MS) for unequivocal identification of the parent compound and any volatile impurities.[7]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups. FTIR spectra are available in public databases and can be used as a reference.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation, confirming the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the compound's identity.[1]

-

The inherent tendency of hydrazines to undergo autoxidation necessitates that analyses are performed rapidly after sample preparation to ensure accurate and reliable results.[7]

PART 5: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.[2]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Toxic if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] A NIOSH-approved respirator may be necessary if dust is generated.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and industry. Its robust synthesis and versatile reactivity make it an essential tool for synthetic chemists, particularly in the creation of novel pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is paramount to leveraging its full potential in scientific innovation.

References

- 1. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 2. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]

- 3. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. crslaboratories.com [crslaboratories.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Technical Guide to 2,3-Dichlorophenylhydrazine Hydrochloride

Abstract

2,3-Dichlorophenylhydrazine Hydrochloride (CAS No: 21938-47-6) is a pivotal chemical intermediate, instrumental in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2] Its unique disubstituted phenyl ring coupled with a reactive hydrazine moiety makes it a versatile precursor for the synthesis of complex heterocyclic structures, most notably indole derivatives via the Fischer indole synthesis. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis and purification protocols, key applications, and essential safety and handling procedures. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the bedrock of its successful application. The compound is the hydrochloride salt of (2,3-Dichlorophenyl)hydrazine, a form that enhances its stability and handling characteristics compared to the free base.[1]

The molecular formula for the hydrochloride salt is C₆H₇Cl₃N₂.[3][4] This formula accounts for the dichlorinated phenylhydrazine molecule (C₆H₆Cl₂N₂) and the associated hydrochloric acid molecule.[4][5] The molecular weight is approximately 213.49 g/mol .[3][4][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 21938-47-6 | [3][4][5][6] |

| Molecular Formula | C₆H₇Cl₃N₂ or C₆H₆Cl₂N₂·HCl | [3][4][5] |

| Molecular Weight | 213.49 g/mol | [3][4][5] |

| IUPAC Name | (2,3-dichlorophenyl)hydrazine;hydrochloride | [4][5] |

| Appearance | Off-white to brown solid/crystalline powder | [2][7] |

| Melting Point | ~204 °C | [5] |

| Parent Compound | (2,3-Dichlorophenyl)hydrazine (CAS: 13147-14-3) | [1][4] |

| Parent MW | 177.03 g/mol | [1] |

Causality Insight: The hydrochloride form is preferred in laboratory settings. The protonation of the basic hydrazine group increases the compound's melting point and often improves its crystallinity and stability against aerial oxidation, a common degradation pathway for hydrazines.

Synthesis and Verification

The most common and reliable method for synthesizing substituted phenylhydrazines is the diazotization of an aromatic amine followed by reduction.[2] This multi-step process, when carefully controlled, yields high-purity product suitable for sensitive downstream applications like pharmaceutical synthesis.

Synthesis Protocol: Diazotization and Reduction of 2,3-Dichloroaniline

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Step 1: Diazotization of 2,3-Dichloroaniline

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve the starting material, 2,3-dichloroaniline, in 6 M hydrochloric acid.

-

Cool the mixture to -5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the decomposition of the highly unstable diazonium salt intermediate.[1]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above 0 °C.

-

Stir the mixture for an additional 30 minutes at -5 °C to ensure the reaction goes to completion.[1]

Step 2: Reduction to Hydrazine

-

In a separate vessel, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Cool the diazonium salt solution and add the SnCl₂ solution dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.[8]

-

The this compound will typically precipitate out of the acidic solution as a solid.[1]

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with a small amount of cold hydrochloric acid solution to remove residual impurities.

-

For higher purity, recrystallization can be performed. A common method involves dissolving the crude hydrochloride salt in a minimal amount of hot water, treating with activated charcoal to remove colored impurities, filtering hot, and then re-precipitating the pure product by adding concentrated HCl and cooling to 0 °C.[9]

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 50 °C) to yield a stable, crystalline solid.[2]

Analytical Characterization (Trustworthiness)

To validate the synthesis, the following analytical techniques are essential:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the desired product from starting materials and potential positional isomers, ensuring purity.[10]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the precise chemical structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent compound.

The diagram below outlines the general workflow for synthesis and verification.

Caption: Workflow for the synthesis and verification of 2,3-Dichlorophenylhydrazine HCl.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1][2][11]

The Fischer Indole Synthesis

The most prominent application is in the Fischer indole synthesis, a reaction discovered in 1883 that remains indispensable for creating indole rings.[12][13][14] Indole derivatives are key components in numerous drugs, including the triptan class of antimigraine agents.[13][14]

The reaction involves condensing an arylhydrazine (in this case, 2,3-Dichlorophenylhydrazine) with an aldehyde or ketone under acidic conditions.[13][14] The acid catalyst can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃).[13][14]

Mechanism Overview:

-

Hydrazone Formation: The hydrazine reacts with a carbonyl compound to form a phenylhydrazone intermediate.[12][13]

-

Tautomerization: The hydrazone tautomerizes to an enamine.[12][13]

-

[4][4]-Sigmatropic Rearrangement: A key acid-catalyzed rearrangement occurs.[12][13]

-

Cyclization & Ammonia Elimination: The intermediate cyclizes and eliminates an ammonia molecule to form the final aromatic indole.[12][13]

Causality Insight: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring deactivates it, influencing the regioselectivity of the cyclization step and the overall reactivity of the molecule. This allows for the synthesis of specifically substituted indoles that would be difficult to access otherwise.

Synthesis of Pyrazole Derivatives

Substituted phenylhydrazines are also crucial for synthesizing pyrazole derivatives.[11][15] Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][15] The synthesis typically involves the reaction of the hydrazine with a 1,3-dicarbonyl compound.[2] For example, reacting 2,3-Dichlorophenylhydrazine with acetylacetone in the presence of an acid catalyst yields the corresponding dichlorophenyl-substituted pyrazole.

Safety and Handling

This compound is a hazardous compound and must be handled with appropriate precautions.[1][16]

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][16] Hydrazine derivatives, in general, are considered toxic.[1]

-

Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation.[4][16][17]

-

Handling: Always handle this chemical inside a well-ventilated fume hood.[1][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[16][17] For operations that may generate dust, a respirator is recommended.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[16][17] Keeping the material under an inert gas is advisable for long-term storage.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

The diagram below illustrates the key safety considerations.

Caption: Key safety and handling requirements for 2,3-Dichlorophenylhydrazine HCl.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined physicochemical properties and established synthesis routes provide a reliable foundation for its use. By understanding the causality behind its reactivity, particularly in cornerstone reactions like the Fischer indole synthesis, and by adhering to stringent safety protocols, researchers can effectively leverage this versatile intermediate to construct novel molecules with significant therapeutic and industrial potential.

References

- 1. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]

- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. crslaboratories.com [crslaboratories.com]

- 4. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. 2,3-DICHLOROPHENYLHYDRAZINE HCL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. nbinno.com [nbinno.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of 2,3-Dichlorophenylhydrazine Hydrochloride in Modern Synthesis

An In-depth Technical Guide to the Core Reactions of 2,3-Dichlorophenylhydrazine Hydrochloride

This compound (CAS: 21938-47-6) is a pivotal reagent in the fields of medicinal chemistry and advanced organic synthesis.[1][2] While on the surface it is a simple substituted hydrazine, its true value lies in its capacity as a versatile building block for constructing complex heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The strategic placement of two chlorine atoms on the phenyl ring profoundly influences its reactivity, offering chemists precise control over the regiochemical outcomes of cyclization reactions. This guide provides an in-depth exploration of the synthesis and key transformations of this compound, focusing on the underlying mechanisms and practical, field-proven protocols essential for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Foundational Protocol

The most common and industrially relevant synthesis of aryl hydrazines, including the title compound, involves a two-step sequence starting from the corresponding aniline: diazotization followed by reduction.[4][5] Understanding this synthesis is crucial as the purity of the resulting hydrazine hydrochloride directly impacts the success of subsequent reactions.

Mechanism Insight: The process begins with the conversion of the primary aromatic amine (2,3-dichloroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] This electrophilic diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a reliable and widely documented method that affords the stable hydrochloride salt directly.[4][6]

Caption: Synthesis workflow for 2,3-Dichlorophenylhydrazine HCl.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.[4][6]

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and thermometer, suspend 2,3-dichloroaniline (1 equiv.) in 6 M hydrochloric acid.

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature is maintained below 0 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride (SnCl₂) (2.5 equiv.) in concentrated hydrochloric acid.

-

Cool this reducing solution in an ice bath.

-

Add the cold diazonium salt solution dropwise to the stirred SnCl₂ solution. A precipitate will begin to form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials or soluble byproducts.

-

Dry the resulting white to off-white solid in a vacuum oven to yield this compound. The product is often used directly in the next step without further purification.[6]

-

The Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is arguably the most significant reaction involving aryl hydrazines. It provides a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry.[7][8] The reaction condenses an aryl hydrazine with an aldehyde or ketone under acidic conditions.[9]

Mechanistic Causality: The reaction proceeds through several key steps:

-

Hydrazone Formation: Reversible condensation between 2,3-Dichlorophenylhydrazine and the carbonyl compound.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer, which is the active species for the key rearrangement.

-

[10][10]-Sigmatropic Rearrangement: Under acid catalysis, the protonated enamine undergoes a concerted[10][10]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond.[11]

-

Rearomatization & Cyclization: The intermediate diimine rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to generate the stable, aromatic indole ring.[7][8]

The Role of Dichloro-Substituents: The electron-withdrawing chlorine atoms at the 2- and 3-positions deactivate the aromatic ring. This influences the rate of the[10][10]-sigmatropic rearrangement and can direct the regioselectivity of the cyclization when unsymmetrical ketones are used.[4]

References

- 1. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. crslaboratories.com [crslaboratories.com]

- 3. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 4. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

Discovery and history of substituted phenylhydrazines

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenylhydrazine by Hermann Emil Fischer in 1875 was a watershed moment in organic chemistry. Initially an accidental finding, this simple molecule and its substituted derivatives unlocked previously insurmountable challenges in natural product chemistry, most notably in the structural elucidation of carbohydrates. This guide provides a comprehensive technical overview of the history of substituted phenylhydrazines, beginning with their initial synthesis and moving through their pivotal role in the development of carbohydrate chemistry, the revolutionary Fischer Indole Synthesis, and their subsequent applications in the dye, pharmaceutical, and agrochemical industries. We will explore the causality behind key experimental choices, provide detailed protocols for seminal reactions, and examine the enduring legacy of this versatile class of compounds in modern chemical science and drug development.

The Foundational Discovery: Emil Fischer and the Synthesis of Phenylhydrazine

In the mid-1870s, the field of organic chemistry was burgeoning, yet chemists often struggled with the purification and characterization of non-crystalline, "syrupy" substances. It was in this context that Hermann Emil Fischer, a brilliant German chemist who would later receive the 1902 Nobel Prize in Chemistry, made a discovery that would provide a powerful new tool for the field.[1][2]

While working at the University of Strasbourg under Adolf von Baeyer, Fischer was investigating the derivatives of hydrazine. In 1875, he reported the first synthesis of a hydrazine derivative, phenylhydrazine.[3][4] He prepared it by the reduction of a phenyl diazonium salt using sulfite salts, a method that remains a standard industrial process today.[4][5] The discovery, reputed to have been accidental, was a scientific stroke of luck that would become central to much of Fischer's later, groundbreaking work.[3][6][7]

The Fischer Phenylhydrazine Synthesis Protocol

The original method developed by Fischer involves a two-step process: the diazotization of an aniline followed by reduction. This approach is highly versatile and can be adapted for a wide range of substituted anilines to produce the corresponding substituted phenylhydrazines.

Experimental Protocol: Synthesis of Phenylhydrazine Hydrochloride

-

Step 1: Diazotization of Aniline.

-

Prepare a solution of aniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-water bath. Diazonium salts are unstable and decompose at higher temperatures, making strict temperature control critical for preventing side reactions and ensuring a high yield.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The slow addition maintains the low temperature and controls the exothermic reaction.

-

The reaction mixture is stirred continuously. The formation of the benzenediazonium chloride intermediate is typically complete within 15-30 minutes.

-

-

Step 2: Reduction of the Diazonium Salt.

-

In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to below 10°C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution. An excess of the reducing agent (sulfite) is used to ensure complete conversion.[5]

-

The mixture is then carefully acidified with hydrochloric acid.

-

Upon heating, the intermediate hydrazine sulfonic acid salt is hydrolyzed, yielding phenylhydrazine hydrochloride, which can be isolated by cooling and filtration.

-

Caption: Workflow for the Fischer synthesis of phenylhydrazine.

A Tool to Unravel Complexity: Phenylhydrazines in Carbohydrate Chemistry

Fischer's true genius was in recognizing the utility of his new reagent. He discovered that phenylhydrazine reacted smoothly with aldehydes and ketones, such as those found in sugars, to form highly crystalline, well-defined derivatives called phenylhydrazones.[6] This was a monumental breakthrough. Sugars were notoriously difficult to purify and characterize because they typically formed syrups. By converting them into solid, crystalline compounds with sharp melting points, Fischer could separate and identify them with unprecedented ease.[6]

Furthermore, when an excess of phenylhydrazine was used, the reaction proceeded further to form "osazones." The formation of the same osazone from different sugars (e.g., glucose, fructose, and mannose) provided critical structural information, revealing that these sugars had the same stereochemical configuration at their lower carbon atoms.[8] This work laid the foundation for understanding carbohydrate chemistry and was a major component of his 1902 Nobel Prize.[1][6]

Table 1: Melting Points of Phenylosazones for Common Sugars

| Sugar | Phenylosazone Melting Point (°C) |

| Glucose | 205 |

| Fructose | 205 |

| Mannose | 205 |

| Galactose | 201 |

| Xylose | 160-163 |

Data illustrates how different sugars can be identified by the distinct melting points of their osazone derivatives, while also showing how glucose, fructose, and mannose converge to the same derivative.

The Fischer Indole Synthesis: A Gateway to Heterocyclic Chemistry

In 1883, Fischer reported another landmark reaction: the synthesis of an indole from the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[9] This reaction, now known as the Fischer Indole Synthesis , remains one of the most important and widely used methods for constructing the indole ring system, a privileged scaffold in countless pharmaceuticals, agrochemicals, and natural products.[9][10]

The reaction proceeds by heating a phenylhydrazone (formed in situ or separately) with a Brønsted or Lewis acid catalyst.[9][10] The choice of acid can be critical; catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA) are commonly employed.[9]

Reaction Mechanism

The mechanism of the Fischer Indole Synthesis is a classic example of a complex organic transformation involving several distinct steps.[9][11]

-

Hydrazone Formation: The phenylhydrazine first condenses with the aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, acid-catalyzed[3][3]-sigmatropic rearrangement, similar to a Claisen rearrangement, which temporarily disrupts the aromaticity of the benzene ring.

-

Rearomatization: A proton transfer restores the energetically favorable aromatic ring, forming a diimine intermediate.

-

Cyclization & Elimination: The terminal nitrogen atom attacks the imine carbon to form a five-membered ring (an aminal). Finally, acid-catalyzed elimination of ammonia (NH₃) generates the stable aromatic indole product.[9]

Caption: Mechanism of the Fischer Indole Synthesis.

This powerful reaction has been used in the synthesis of numerous important molecules, including the anti-inflammatory drug indomethacin and antimigraine drugs of the triptan class.[9]

The Expanding World of Substituted Phenylhydrazines

The true power of Fischer's discoveries was amplified by their application to substituted phenylhydrazines. By starting with substituted anilines, a vast library of corresponding phenylhydrazines could be created, each capable of serving as a unique building block in synthesis.

The Dye Industry

The late 19th century was the golden age of the synthetic dye industry, which began with Perkin's discovery of mauveine from aniline.[12] Phenylhydrazines and their derivatives quickly found a role as crucial intermediates. They are used in diazotization and coupling reactions to create azo dyes, which constitute the largest class of synthetic colorants.[13] The substituted phenyl group allows for fine-tuning of the dye's chromophore—the part of the molecule responsible for color—enabling the synthesis of a wide spectrum of colors with high stability and tinctorial strength.[13][14]

Pharmacology and Drug Development

The impact of substituted phenylhydrazines on medicine has been profound. One of the earliest examples was Antipyrin, a derivative of phenylhydrazine synthesized in 1883, which became the first completely synthetic drug introduced into clinical practice as an antipyretic.[15]

Today, substituted phenylhydrazines are indispensable in drug discovery, primarily through the Fischer Indole Synthesis. The indole core is a common feature in many biologically active molecules.

Table 2: Examples of Pharmaceuticals Derived from Phenylhydrazine Chemistry

| Drug | Therapeutic Class | Synthetic Connection |

| Sumatriptan | Antimigraine (Triptan) | Synthesized via Fischer Indole Synthesis.[9] |

| Indomethacin | Anti-inflammatory (NSAID) | The indole core is constructed using the Fischer synthesis.[9] |

| Ondansetron | Antiemetic | Features a complex indole-derived structure. |

| Famoxadone | Fungicide | A key intermediate is derived from phenylhydrazine.[16] |

| Various Antivirals | Antiviral Agents | Substituted phenylhydrazines are used to synthesize novel heterocyclic compounds with antiviral properties.[17] |

Modern research continues to leverage substituted phenylhydrazines to create novel compounds for treating a range of conditions, including cancer, bacterial infections, and hypertension.[17][18]

A Cautionary Tale: The Toxicology of Phenylhydrazine

The history of phenylhydrazine is also a lesson in laboratory safety. Fischer himself paid a heavy price for his work, suffering from chronic poisoning due to regular handling of the compound.[6] This exposure likely led to the inoperable intestinal carcinoma that was diagnosed in 1919, prompting him to end his own life.[6] Phenylhydrazine is a potent hemolytic agent and is used in animal models to induce acute hemolytic anemia.[4] It is readily absorbed through the skin and is a suspected carcinogen.

For modern researchers, this history underscores the critical importance of stringent safety protocols:

-

Handling: Always handle phenylhydrazine and its derivatives in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Exposure: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

From its serendipitous discovery in 1875, phenylhydrazine has evolved from a chemical curiosity into an indispensable tool in the chemist's arsenal. Its ability to crystallize sugars revolutionized the study of carbohydrates and directly contributed to Emil Fischer's Nobel Prize. The subsequent development of the Fischer Indole Synthesis provided a robust and versatile method for creating a heterocyclic scaffold that is central to modern medicine. Today, the legacy of substituted phenylhydrazines continues to expand, underpinning innovations in pharmaceuticals, agrochemicals, and material science, demonstrating the profound and lasting impact that a single molecular discovery can have on the scientific world.

References

- 1. Emil Fischer [chemistry.msu.edu]

- 2. nobelprize.org [nobelprize.org]

- 3. Emil Fischer | The Franklin Institute [fi.edu]

- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 6. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]

- 17. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 18. ijpsr.com [ijpsr.com]

A Technical Guide to the Solubility of 2,3-Dichlorophenylhydrazine Hydrochloride in Organic Solvents

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development engaged with 2,3-dichlorophenylhydrazine hydrochloride. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its physicochemical properties, theoretical solubility considerations, and, most critically, detailed, field-proven experimental protocols for determining its solubility profile in various organic solvents. This guide is structured to empower laboratory professionals to generate reliable, in-house solubility data, thereby enabling the optimization of reaction conditions, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility

This compound is a key chemical intermediate in the synthesis of a range of molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility in reactions such as the Fischer indole synthesis makes it a valuable building block. The solubility of this reagent in organic solvents is a fundamental physical property that dictates its application. A thorough understanding of its solubility profile is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for maximizing reaction rates and yields.

-

Purification and Crystallization: The selection of appropriate solvents for dissolving the crude product and anti-solvents for precipitation is fundamental to achieving high purity.

-

Formulation Development: For final product formulation, knowledge of solubility in various excipients and solvent systems is essential.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC and GC requires accurate solubility data.

This guide addresses the current information gap by providing a foundational understanding and practical methodologies for determining the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₃N₂ | PubChem[1] |

| Molecular Weight | 213.5 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder (typical for phenylhydrazine salts) | General Knowledge |

| Melting Point | Data not available | |

| pKa | Data not available |

The structure, featuring a dichlorinated aromatic ring and a hydrazine hydrochloride group, suggests a molecule with moderate polarity. The hydrochloride salt form significantly increases its polarity compared to the free base, which will heavily influence its solubility in organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound will be governed by the interplay of several factors:

-

Polarity: As a salt, the compound is ionic and therefore highly polar. It is expected to have higher solubility in polar organic solvents capable of stabilizing the charged species.

-

Hydrogen Bonding: The hydrazine moiety can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents) are likely to be effective.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the oppositely charged ions of the salt, promoting dissolution.

-

The Hydrochloride Salt Form: The ionic nature of the hydrochloride salt generally enhances solubility in polar solvents like water and short-chain alcohols but significantly reduces solubility in non-polar solvents.[2] In some cases, the presence of a common ion (chloride) in the solvent system could potentially suppress solubility.

Based on these principles, we can make qualitative predictions about solubility in different classes of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Capable of hydrogen bonding and have high dielectric constants, effectively solvating the ionic salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constants and polarity can solvate the ions, though they lack hydrogen bond donating ability. |

| Moderately Polar | Acetone, Ethyl Acetate, THF | Low to Moderate | Lower polarity and dielectric constants make them less effective at solvating the ionic compound. |

| Non-Polar | Toluene, Heptane, Hexane | Very Low / Insoluble | Lack of polarity and inability to solvate ions will result in poor solubility. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following protocols are standard, reliable methods for generating accurate solubility data.

Workflow for Solubility Determination

The logical flow for determining solubility is outlined below. This systematic approach ensures that the data generated is accurate and reproducible.

Caption: General workflow for solubility determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, providing a measure of the true equilibrium between the dissolved and solid states.

Materials:

-

This compound (high purity)

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials until equilibrium is reached. This typically requires 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

Sample Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for the solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

This method is useful for rapid screening of solubility in multiple solvents, though it may not represent true thermodynamic equilibrium. It measures the concentration at which the compound precipitates from a stock solution.

Principle: A concentrated stock solution of the compound, typically in dimethyl sulfoxide (DMSO), is added to the organic solvent of interest. The concentration at which precipitation is first observed (often detected by nephelometry or light scattering) is defined as the kinetic solubility.[3]

Materials:

-

This compound

-

Anhydrous DMSO

-

Organic solvents of choice

-

Multi-well plates (e.g., 96-well)

-

Automated liquid handler (recommended)

-

Plate reader with nephelometry or turbidity detection capabilities

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

Plate Preparation: Dispense the organic solvents to be tested into the wells of a multi-well plate.

-

Titration: Use an automated liquid handler to add small, incremental volumes of the DMSO stock solution to the solvent-containing wells.

-

Detection: After each addition, the plate is shaken, and the turbidity or light scattering in each well is measured by a plate reader.

-

Determination: The concentration at which a significant increase in turbidity is detected marks the point of precipitation and is recorded as the kinetic solubility.

Data Summary and Interpretation

While specific quantitative data for this compound is not widely published, data from analogous compounds can provide a useful starting point. For example, unsubstituted phenylhydrazine hydrochloride is known to be soluble in polar solvents like water and ethanol.[4][5] A similar technical guide for 4-cyanophenylhydrazine hydrochloride notes its solubility in DMSO at 50 mg/mL (with sonication) and its qualitative solubility in methanol.[3]

It is imperative for researchers to generate their own data. The results from the experimental protocols should be compiled into a clear, structured table for easy comparison and reference.

Example Data Table (Hypothetical):

| Solvent | Solvent Class | Method | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | Shake-Flask | 25 | [Experimental Value] |

| Ethanol | Polar Protic | Shake-Flask | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | Shake-Flask | 25 | [Experimental Value] |

| Acetone | Moderately Polar | Shake-Flask | 25 | [Experimental Value] |

| Toluene | Non-Polar | Shake-Flask | 25 | [Experimental Value] |

| DMSO | Polar Aprotic | Kinetic | 25 | [Experimental Value] |

Conclusion and Best Practices

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. Due to the lack of available public data, the emphasis is placed on robust, validated experimental methods.

Key Recommendations for Researchers:

-

Purity is Paramount: Always use high-purity compound and solvents for solubility studies to avoid erroneous results.

-

Control Your Variables: Temperature and equilibration time are critical variables that must be carefully controlled.

-

Method Selection: Use the shake-flask method for definitive thermodynamic solubility data and kinetic methods for rapid screening.

-

Thorough Documentation: Maintain detailed records of all experimental parameters, including compound lot number, solvent grade, temperature, equilibration time, and analytical method details.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate the solubility data required to advance their scientific and developmental objectives.

References

A Technical Guide to the Hazards and Toxicity of Dichlorophenylhydrazine Compounds for Research and Development

Executive Summary

Dichlorophenylhydrazine (DCPH) compounds are halogenated aromatic hydrazines utilized as crucial intermediates in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of their associated hazards and toxicological profiles, designed for researchers, scientists, and drug development professionals. The toxicity of DCPH is intrinsically linked to its hydrazine moiety, which can undergo metabolic activation to form reactive intermediates. These species are capable of inducing significant cellular damage, leading to a range of adverse health effects. Key hazards include acute toxicity upon ingestion, inhalation, or dermal contact; irritation to the skin, eyes, and respiratory system; and a significant concern for genotoxicity and carcinogenicity based on data from the broader class of hydrazine derivatives. This document synthesizes the current understanding of DCPH toxicology, outlines risk management strategies, and provides validated experimental protocols for hazard assessment and analytical detection.

Section 1: Introduction to Dichlorophenylhydrazine (DCPH) Compounds

Chemical Identity and Isomers

Dichlorophenylhydrazines are derivatives of phenylhydrazine with two chlorine atoms substituted on the benzene ring. The specific position of these chlorine atoms gives rise to several structural isomers, with the most common being:

-

2,4-Dichlorophenylhydrazine (CAS No: 13123-92-7)

-

3,4-Dichlorophenylhydrazine (CAS No: 13124-18-0)

-

2,5-Dichlorophenylhydrazine (CAS No: 305-15-7)

-

3,5-Dichlorophenylhydrazine

These compounds are often supplied and used as hydrochloride salts (e.g., 2,4-Dichlorophenylhydrazine hydrochloride, CAS No: 5446-18-4) to enhance their stability and solubility in polar solvents.[1][2]

Physicochemical Properties

At room temperature, DCPH compounds are typically white to off-white or beige crystalline solids.[3] As hydrochloride salts, they are generally soluble in water and ethanol.[4] Due to the presence of the hydrazine group, they are incompatible with strong oxidizing agents, as these can trigger vigorous or explosive reactions.[4][5]

Industrial and Research Applications

The primary utility of DCPH compounds lies in their role as versatile chemical intermediates. They are foundational building blocks in the synthesis of a variety of more complex molecules, including:

-

Pharmaceuticals: Used in the synthesis of heterocyclic compounds with potential biological activity.

-

Agrochemicals: Serve as precursors for certain pesticides and plant growth regulators.

-

Dyes and Pigments: Employed in the manufacturing of specialty colorants.

Section 2: Toxicological Profile

The toxicity of dichlorophenylhydrazine is fundamentally driven by the reactivity of the hydrazine functional group. The toxicological effects are a result of both the parent compound and, more significantly, its metabolic products.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME data for DCPH isomers are limited, the behavior of the broader phenylhydrazine class provides a strong predictive framework.[6]

-

Absorption: Phenylhydrazines are readily absorbed through oral, inhalation, and dermal routes.[6]

-

Distribution: Following absorption, they are distributed throughout the body. Phenylhydrazine shows a notable affinity for red blood cells.[6]

-

Metabolism: This is the critical step in DCPH toxicity. The hydrazine moiety is susceptible to metabolic activation by various enzyme systems, including cytochrome P450s in the liver and peroxidases.[7][8][9] This biotransformation is not a detoxification pathway but rather an activation process that generates highly reactive intermediates.

-

Excretion: Metabolites are primarily excreted through urine.[6]

Toxicodynamics: The Core Mechanism of Toxicity

The central mechanism of hydrazine-related toxicity is the generation of reactive species through metabolic oxidation.[7][8][10] This process involves the enzymatic removal of electrons from the hydrazine group, leading to the formation of unstable intermediates such as diazene (diimide) and highly reactive carbon-centered or hydrazyl radicals.[9][10][11]

These reactive species can then inflict widespread cellular damage through several pathways:

-

DNA Damage: They can directly bind to DNA, forming adducts that disrupt normal replication and transcription, leading to mutations (genotoxicity).[10][12]

-

Protein Damage: Covalent binding to cellular proteins can impair or inhibit enzyme function. The inactivation of cytochrome P450 enzymes by hydrazine metabolites is a well-documented phenomenon.[7]

-

Oxidative Stress: The reaction of these intermediates with molecular oxygen can generate reactive oxygen species (ROS), such as superoxide radicals, leading to lipid peroxidation and damage to cellular membranes.[8][13]

This metabolic activation and subsequent cellular damage are believed to be the primary drivers for the observed carcinogenicity and organ toxicity of hydrazine derivatives.[7]

dot

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. arxada.com [arxada.com]

- 6. Phenylhydrazine (CICADS) [inchem.org]

- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Free radical-mediated activation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free radical-mediated activation of hydrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cibtech.org [cibtech.org]

A Technical Guide to 2,3-Dichlorophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,3-Dichlorophenylhydrazine Hydrochloride. We will delve into its critical role in pharmaceutical synthesis, survey reputable commercial suppliers, and provide essential guidance on quality assessment, safe handling, and storage. This document is designed to be a practical resource, bridging the gap between procurement and successful application in the laboratory.

Introduction: A Key Building Block in Modern Pharmaceuticals

This compound (CAS No: 21938-47-6) is a substituted phenylhydrazine that has garnered significant attention in the pharmaceutical industry.[1] Its chemical structure, featuring a hydrazine moiety and a dichlorinated phenyl ring, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.

The primary and most notable application of this compound is as a crucial starting material in the synthesis of Aripiprazole, a widely prescribed atypical antipsychotic medication.[2][3] this compound is used to prepare the key intermediate, 1-(2,3-dichlorophenyl)piperazine, which forms the core of the Aripiprazole molecule.[2][4][5] Beyond this specific application, substituted phenylhydrazines, in general, are fundamental reagents in classic organic reactions like the Fischer indole synthesis, which is instrumental in building the indole scaffolds found in numerous therapeutic agents.[6][7][8]

Commercial Suppliers: A Comparative Analysis

The selection of a reliable supplier for this compound is paramount to ensure the quality and reproducibility of research and manufacturing processes. Below is a comparative table of prominent commercial suppliers, detailing their typical product specifications.

| Supplier | Product Number | Purity Specification | Analytical Method(s) | Available Quantities |

| TCI America | D2641 | >97.0% | (T) (HPLC) | 5g, 25g |

| Sigma-Aldrich (AldrichCPR) | Varies | Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for purity confirmation. | Not provided | Varies |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | A10717 | 97% | Not specified | 5g, 25g, 100g |

| J&K Scientific | 262630 | 97% | Not specified | 25g |

Note: Purity and available quantities are subject to batch-to-batch variability. It is always recommended to consult the supplier's website and the Certificate of Analysis for the most current information.

Quality Assessment and Verification

Upon receiving a shipment of this compound, it is crucial to perform an independent quality assessment, especially for critical applications.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound. TCI America, for instance, specifies HPLC as their method of analysis.

-

Titration: As a hydrochloride salt, titration can be employed to determine the assay of the material.

-

Melting Point: While not a definitive measure of purity, a sharp melting point within the expected range can be an indicator of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound.

A Certificate of Analysis (CoA) should be requested from the supplier for each batch. This document will provide lot-specific information on purity and the analytical methods used.[9]

Synthetic Applications in Drug Discovery

As previously mentioned, this compound is a cornerstone in the synthesis of Aripiprazole. The following workflow illustrates its pivotal role.

Caption: Synthesis of Aripiprazole from 2,3-Dichlorophenylhydrazine HCl.

The broader utility of substituted phenylhydrazines is exemplified by the Fischer Indole Synthesis . This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.

Caption: General Mechanism of the Fischer Indole Synthesis.

Safe Handling and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[10][11][12]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are essential.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid generating dust.[12]

-

Keep containers tightly closed when not in use.[12]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Wash hands thoroughly after handling.[12]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Aripiprazole. For researchers and drug development professionals, a thorough understanding of its properties, reliable sourcing, and safe handling are critical for successful and reproducible outcomes. This guide provides a foundational understanding to aid in the effective procurement and utilization of this important compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]